4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
Description
This compound is a 1,3-oxazole derivative featuring a cyano group at position 4, a 4-methylpiperidin-1-yl substituent at position 5, and a diethyl sulfonamide group attached to the benzene ring. Its molecular formula is C₂₁H₂₅N₅O₃S, with a molecular weight of 427.52 g/mol.
Properties
IUPAC Name |
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-4-24(5-2)28(25,26)17-8-6-16(7-9-17)19-22-18(14-21)20(27-19)23-12-10-15(3)11-13-23/h6-9,15H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJWGGJHIKNGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methylpiperidine and 2-cyano-4-(4-methylpiperidin-1-yl)phenylboronic acid . These intermediates are then subjected to cyclization reactions to form the oxazole ring and subsequent sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties and as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the 1,3-Oxazole and Sulfonamide Families
Compound D434-0537 ()
- Structure: 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
- Key Differences: Substituent at oxazole position 5: 2-phenylethylamino vs. 4-methylpiperidin-1-yl. Sulfonamide group: N,N-dimethyl vs. N,N-diethyl.
- Impact on Properties :
- LogP : D434-0537 has a logP of 2.85, while the target compound’s bulkier 4-methylpiperidine and diethyl sulfonamide likely increase lipophilicity (~logP >3.0).
- Polar Surface Area (PSA) : D434-0537 has a PSA of 79.78 Ų, suggesting moderate solubility; the target’s piperidine may reduce PSA slightly, favoring membrane permeability .
Compound BJ06366 ()
- Structure: 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide
- Key Differences: Substituent at oxazole position 5: Allylamino vs. 4-methylpiperidin-1-yl.
Compound D434-0593 ()
- Structure: 4-(4-cyano-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide
- Key Differences: Substituent at oxazole position 5: Morpholine-ethylamino vs. 4-methylpiperidin-1-yl.
- Impact on Properties :
Comparison with 1,2,4-Oxadiazole Derivatives ()
Compounds 46–51 in are 1,2,4-oxadiazole-based sulfonamides. For example:
- Compound 49 : 4-(3-(2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
- Key Differences :
- Core heterocycle: 1,2,4-oxadiazole vs. 1,3-oxazole.
- Pharmacophore: Benzoimidazolone vs. sulfonamide.
- Impact on Properties :
- 1,2,4-Oxadiazoles generally exhibit higher metabolic stability but lower synthetic yields (e.g., 59% for compound 49 vs. ~70% for oxazole derivatives) .
Biological Activity
The compound 4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Composition
The compound is characterized by several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Oxazole Ring | A five-membered heterocyclic compound containing nitrogen and oxygen. |
| Piperidine Moiety | A six-membered ring containing nitrogen, which is often associated with various pharmacological properties. |
| Sulfonamide Group | Known for its antibacterial properties and involvement in various drug interactions. |
| Cyano Group | Contributes to the compound's reactivity and potential biological effects. |
IUPAC Name
The IUPAC name for the compound is:
This compound
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neural signaling and contributing to analgesic effects.
- Antimicrobial Activity : The oxazole ring structure has been linked to antimicrobial properties, suggesting potential applications in treating infections.
Analgesic Properties
Research has indicated that compounds similar to this compound exhibit significant analgesic effects. For instance, studies show that modifications in the piperidine structure can enhance pain relief while minimizing side effects associated with traditional analgesics like opioids .
Antimicrobial Effects
The oxazole component has been associated with antimicrobial properties. In vitro studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for further development as antibiotics.
Case Study 1: Analgesic Efficacy
In a controlled study involving animal models, the compound was tested for its analgesic efficacy compared to standard pain relievers. Results demonstrated a significant reduction in pain response times, indicating potent analgesic properties .
Case Study 2: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial effectiveness of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent.
Toxicity and Safety Profile
While exploring the biological activity, it is essential to consider the toxicity profile of the compound. Preliminary toxicity assessments indicate that while there are some adverse effects at high doses, the compound appears safe at therapeutic levels commonly used in experimental settings . Long-term studies are necessary to fully understand the safety implications.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?
Answer:
Synthesis typically involves multi-step reactions, including:
- Heterocyclic core formation : Cyclocondensation of cyano-substituted oxazole precursors with 4-methylpiperidine derivatives under reflux conditions .
- Sulfonamide coupling : Reacting the oxazole intermediate with diethyl-substituted benzene sulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) is used to isolate the product, followed by recrystallization from ethanol .
Purity Validation : - HPLC (>95% purity) and mass spectrometry (to confirm molecular weight) are essential .
Basic: Which spectroscopic methods are employed for structural characterization?
Answer:
| Technique | Application | Example Data |
|---|---|---|
| NMR | Confirms substituent positions (e.g., diethyl groups on sulfonamide) | NMR: δ 1.2 ppm (triplet, –CHCH), δ 3.5 ppm (multiplet, piperidinyl protons) . |
| IR | Identifies functional groups (e.g., C≡N stretch at ~2200 cm) . | |
| UV-Vis | Analyzes π→π* transitions in the oxazole ring (λ~270 nm) . | |
| X-ray crystallography | Resolves 3D conformation (e.g., dihedral angles between oxazole and benzene rings) . |
Advanced: How can synthetic routes be optimized to improve yield and scalability?
Answer:
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with ethanol to reduce side reactions .
- Catalytic efficiency : Use Pd/C or Ni catalysts for coupling steps to enhance reaction rates .
- Temperature control : Lowering reaction temperatures during sensitive steps (e.g., sulfonamide formation) minimizes decomposition .
- Scale-up considerations : Continuous flow reactors improve mixing and heat transfer for large batches .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Off-target profiling : Use kinase selectivity panels to identify unintended interactions .
- Metabolite analysis : LC-MS/MS detects degradation products that may confound activity readings .
Advanced: What computational methods predict the compound’s reactivity and binding modes?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- Molecular docking (AutoDock Vina) : Models interactions with targets (e.g., dopamine D3 receptor) by aligning the sulfonamide group with key residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Basic: What functional groups dictate its physicochemical properties?
Answer:
| Group | Role |
|---|---|
| Sulfonamide (–SONH–) | Enhances solubility via hydrogen bonding; critical for target engagement . |
| 4-Methylpiperidinyl | Increases lipophilicity (logP ~2.8), impacting membrane permeability . |
| Oxazole ring | Stabilizes π-stacking with aromatic residues in binding pockets . |
Advanced: How to design derivatives for improved selectivity toward a target enzyme?
Answer:
- Substituent modification : Replace the 4-methylpiperidinyl group with smaller moieties (e.g., pyrrolidine) to reduce steric hindrance .
- Bioisosteric replacement : Substitute the cyano group with a trifluoromethyl group to enhance binding entropy .
- SAR analysis : Test derivatives against homologs (e.g., D2 vs. D3 receptors) to identify selectivity drivers .
Basic: What are the solubility challenges, and how are they addressed?
Answer:
- Challenges : The cycloheptyl-like structure and diethyl groups reduce aqueous solubility (<10 µM in PBS) .
- Solutions :
- Formulate with cyclodextrins or liposomes for in vitro assays .
- Use co-solvents (e.g., DMSO ≤0.1%) without disrupting biological activity .
Advanced: How to validate target engagement in cellular assays?
Answer:
- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify receptor occupancy .
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment confirms on-mechanism effects .
- CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of the target protein upon compound binding .
Advanced: How to analyze structure-activity relationships (SAR) using existing data?
Answer:
- Data integration : Compile IC values from kinase assays and correlate with substituent electronegativity (Hammett constants) .
- 3D-QSAR models : CoMFA/CoMSIA maps highlight regions where bulkier substituents improve potency .
- Free-energy perturbation (FEP) : Predicts ΔΔG changes for specific substitutions (e.g., –CN vs. –NO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
